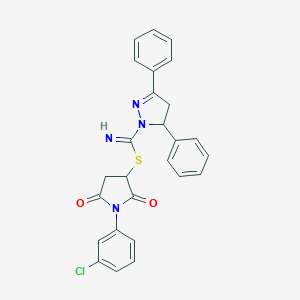
1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidinyl ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidinyl Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under dehydrating conditions.
Final Assembly: The final step involves coupling the pyrazole and pyrrolidinyl intermediates through a carbimidothioate linkage, often using reagents like thiophosgene or isothiocyanates.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE analogs: These compounds share a similar core structure but differ in the substituents attached to the rings.
Other Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxamide.
Uniqueness: this compound is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H21ClN4O2S |
|---|---|
Molecular Weight |
489g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3,5-diphenyl-3,4-dihydropyrazole-2-carboximidothioate |
InChI |
InChI=1S/C26H21ClN4O2S/c27-19-12-7-13-20(14-19)30-24(32)16-23(25(30)33)34-26(28)31-22(18-10-5-2-6-11-18)15-21(29-31)17-8-3-1-4-9-17/h1-14,22-23,28H,15-16H2 |
InChI Key |
PIDIBXHLORHODD-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=N)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=N)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-AMINO-1H-TETRAZOL-1-YL)-N'-[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE](/img/structure/B393369.png)
![Ethyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393371.png)
![Methyl 6a-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393372.png)
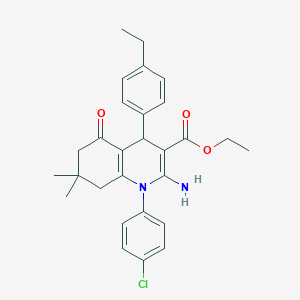
![4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B393376.png)
![17-(3-CHLORO-2-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE](/img/structure/B393377.png)
![4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE](/img/structure/B393379.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B393381.png)
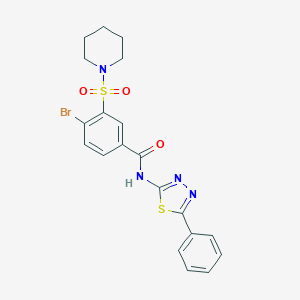
![3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B393384.png)
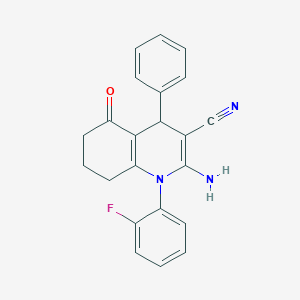
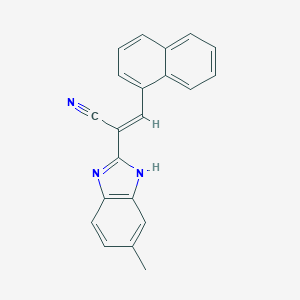
![ethyl 2-amino-5-oxo-4-(thiophen-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393387.png)
![4-[2-(allyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B393389.png)
